N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a bicyclic imidazo[2,1-b]thiazole core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a methyl group. A methylene bridge connects the imidazothiazole moiety to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group.
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5OS2/c1-9-15(26-22-21-9)16(24)19-7-14-10(2)23-8-13(20-17(23)25-14)11-3-5-12(18)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMKPYNWJAYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
-
Formation of the Imidazo[2,1-b]thiazole Core
Starting Materials: 2-aminothiazole and 4-fluorobenzaldehyde.
Reaction: Condensation reaction to form the imidazo[2,1-b]thiazole ring.
Conditions: Typically carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially altering its pharmacological properties.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely but often involves polar solvents and controlled temperatures.
Products: Substituted derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specific studies have shown that the presence of fluorinated phenyl groups enhances the compound's potency against various cancer cell lines, suggesting a promising avenue for further exploration in oncology .
Antimicrobial Properties
The imidazo[2,1-b]thiazole scaffold has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. This property could be attributed to the ability of such compounds to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells .
Pharmacological Studies
Pharmacological investigations into N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have revealed several important insights into its mechanism of action and therapeutic potential.
Toxicological Assessments
Toxicity evaluations are crucial for any potential therapeutic agent. Preliminary studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, though further investigations are necessary to fully understand its toxicological implications .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various experimental models:
Mechanism of Action
The mechanism by which N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: Binds to specific proteins and enzymes, inhibiting their activity.
Pathways: Interferes with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs from the literature:
Key Structural and Functional Insights:
Core Heterocycles: The target compound’s imidazo[2,1-b]thiazole core is distinct from benzimidazole-triazole () and imidazo[1,5-a]quinazoline () systems. Its bicyclic structure may enhance metabolic stability compared to monocyclic thiadiazoles .
Substituent Effects :
- The 4-fluorophenyl group at position 6 may improve target binding through hydrophobic and dipolar interactions, similar to fluorinated analogs in and .
- The methyl group on the thiadiazole ring could reduce oxidative metabolism, enhancing pharmacokinetics compared to halogenated or methoxy-substituted analogs .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for imidazothiazole carboxamides (), involving cyclization of thioamide precursors or coupling of preformed heterocycles .
- In contrast, triazole-linked analogs () require click chemistry, which offers modularity but introduces polar triazole moieties that may affect bioavailability .
Biological Potential: While the target compound lacks reported activity, structurally related thiadiazoles () and imidazothiazoles () exhibit anticancer and enzyme-modulating effects. The fluorophenyl and methyl groups may synergize to enhance potency or selectivity .
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 370.4 g/mol. The structure features several functional groups that contribute to its biological activity:
- Imidazo[2,1-b]thiazole core : Known for diverse biological activities.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Thiadiazole moiety : Associated with anticancer properties.
Thiazole derivatives like this compound exhibit a variety of biological activities through different mechanisms:
- Anticancer Activity : The compound has shown promising antiproliferative effects against various cancer cell lines. For example, in vitro studies have demonstrated significant cytotoxicity against human cervix carcinoma (HeLa) cells with IC50 values in the submicromolar range .
- Antimicrobial Activity : Similar compounds have demonstrated activity against bacterial and fungal strains, indicating potential as antimicrobial agents.
- Biochemical Pathways : The compound may modulate several biochemical pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the efficacy of similar thiazole derivatives:
- Romagnoli et al. Study : This research reported on a series of imidazo[2,1-b][1,3,4]thiadiazoles with significant antiproliferative activities against murine leukemia and human cancer cell lines. Compounds exhibited IC50 values ranging from 1.4 to 4.2 µM across various cell types .
- Patel et al. Investigation : Focused on the inhibitory activity of imidazo[2,1-b]thiadiazole derivatives against transforming growth factor-β type I receptor (ALK5), revealing an IC50 value as low as 1.2 nM for some derivatives .
- Gomha et al. Research : Highlighted the importance of thiazole rings in cytotoxic activity and demonstrated structure–activity relationships that suggest modifications can enhance efficacy against specific cancer types .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
-
Formation of Imidazo[2,1-b]thiazole Core :
- Starting materials include 2-amino thiazole and 4-fluorobenzaldehyde.
- Reaction conditions typically involve a base such as potassium carbonate in a polar solvent like DMF at elevated temperatures.
-
Final Coupling Reaction :
- The final product is obtained through coupling with appropriate carboxamide derivatives under suitable reaction conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how is structural purity ensured?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of imidazo[2,1-b]thiazole and thiadiazole moieties. Solvents like dimethylformamide (DMF) or methanol are used with catalysts such as palladium or copper salts to facilitate cross-coupling . Structural verification employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular integrity. Elemental analysis (C, H, N) is critical for purity assessment, with <2% deviation from theoretical values considered acceptable .
Q. How are preliminary biological activities of this compound evaluated in academic research?
- Methodology : Initial screening focuses on in vitro assays for antimicrobial, anticancer, or anti-inflammatory activity. For example:
- Anticancer : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Antimicrobial : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) .
- Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) are used to benchmark activity .
Q. What analytical techniques are essential for characterizing intermediates and final products?
- Key Techniques :
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C at ~680 cm⁻¹) .
- NMR : ¹H NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm). ¹³C NMR confirms carboxamide (δ ~170 ppm) and thiazole carbons .
- MS : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology : Systematic modifications to substituents (e.g., fluorophenyl, methyl groups) are tested. For example:
- Table : Comparative bioactivity of analogs :
| Substituent | Biological Activity (IC₅₀, μM) |
|---|---|
| 4-Fluorophenyl | 12.3 (Anticancer) |
| 4-Methoxyphenyl | 18.7 (Anticancer) |
| 4-Bromophenyl | 9.8 (Antimicrobial) |
- Key Insight : Electron-withdrawing groups (e.g., -F) enhance anticancer activity by improving target binding .
Q. What computational approaches are used to predict target binding and mechanism of action?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like protein kinases or DNA topoisomerases. For example:
- Docking scores (e.g., −9.2 kcal/mol for kinase inhibition) correlate with experimental IC₅₀ values .
- MD simulations (100 ns) assess binding stability (RMSD < 2.0 Å) .
Q. How should researchers address contradictions in reported biological data across studies?
- Resolution Strategies :
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Structural Confounders : Verify compound purity (e.g., HPLC >95%) to exclude impurities affecting results .
- Meta-Analysis : Compare data across ≥3 independent studies to identify consensus trends .
Q. What advanced synthetic methods improve yield and scalability?
- Innovations :
- Ultrasound-Assisted Synthesis : Reduces reaction time (2h vs. 24h) and increases yield (85% vs. 60%) by enhancing mixing .
- Flow Chemistry : Enables continuous production with >90% conversion in microreactors .
- Catalyst Optimization : Palladium nanoparticles (PdNPs) improve coupling efficiency (TON > 10⁴) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
